Cas no 2877634-54-1 (N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine)

N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
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- N-[(4-Methoxyphenyl)methyl]-N,4-dimethyl-2-pyrimidinamine
- N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine
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- インチ: 1S/C14H17N3O/c1-11-8-9-15-14(16-11)17(2)10-12-4-6-13(18-3)7-5-12/h4-9H,10H2,1-3H3
- InChIKey: BDNBLRIFRSUMLX-UHFFFAOYSA-N
- ほほえんだ: C1(N(CC2=CC=C(OC)C=C2)C)=NC=CC(C)=N1
じっけんとくせい
- 密度みつど: 1.132±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 409.0±47.0 °C(Predicted)
- 酸性度係数(pKa): 4.22±0.10(Predicted)
N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6739-6684-20mg |
N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |
2877634-54-1 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6739-6684-3mg |
N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |
2877634-54-1 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6739-6684-100mg |
N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |
2877634-54-1 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6739-6684-2μmol |
N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |
2877634-54-1 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6739-6684-2mg |
N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |
2877634-54-1 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6739-6684-40mg |
N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |
2877634-54-1 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6739-6684-75mg |
N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |
2877634-54-1 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6739-6684-25mg |
N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |
2877634-54-1 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6739-6684-20μmol |
N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |
2877634-54-1 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6739-6684-30mg |
N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |
2877634-54-1 | 30mg |
$178.5 | 2023-09-07 |
N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amineに関する追加情報
N-(4-Methoxyphenyl)methyl-N,4-Dimethylpyrimidin-2-Amine: A Comprehensive Overview
N-(4-Methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine is a compound with the CAS number 2877634-54-1. This compound belongs to the class of pyrimidine derivatives, which have gained significant attention in the field of organic chemistry and pharmacology due to their diverse biological activities. The structure of this compound consists of a pyrimidine ring system with substituents at positions 2, 4, and 5. The presence of methoxy and methyl groups in its structure contributes to its unique chemical properties and potential applications in drug discovery.
The synthesis of N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine involves a series of well-established organic reactions. These include nucleophilic substitution, condensation reactions, and oxidation processes. The compound's synthesis has been optimized over time to achieve higher yields and better purity, making it more accessible for research and development purposes. Recent advancements in catalytic methods have further enhanced the efficiency of its production.
One of the most promising applications of N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine lies in its potential as a lead compound for drug development. Pyrimidine derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, this compound has shown activity against certain kinases, which are key players in cellular signaling pathways. This makes it a valuable candidate for the development of anti-cancer agents.
Recent studies have explored the anti-proliferative effects of N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine on various cancer cell lines. These studies have demonstrated that the compound can inhibit the growth of cancer cells by interfering with their ability to undergo mitosis. The mechanism of action involves the modulation of microtubule dynamics, which is crucial for cell division. This finding underscores the potential of this compound as a novel anti-cancer agent.
In addition to its anti-cancer properties, N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine has also been investigated for its anti-inflammatory and antioxidant activities. These properties make it a candidate for the development of therapies targeting chronic inflammatory diseases and oxidative stress-related disorders. Preclinical studies have shown that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines and reactive oxygen species.
The pharmacokinetic profile of N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine has also been studied extensively. Research indicates that the compound has moderate bioavailability when administered orally, with reasonable absorption and distribution characteristics. Its metabolism primarily occurs through cytochrome P450 enzymes, leading to the formation of several metabolites that retain some level of biological activity.
Despite its promising properties, further research is needed to fully understand the safety profile and long-term effects of N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine. Toxicological studies are currently underway to evaluate its potential for off-target effects and adverse reactions. These studies are critical for determining whether this compound can progress to clinical trials.
In conclusion, N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine is a versatile compound with significant potential in drug discovery and development. Its unique chemical structure and diverse biological activities make it a valuable tool for researchers in various fields. As ongoing studies continue to uncover new insights into its mechanisms and applications, this compound is poised to play a crucial role in advancing therapeutic interventions for a range of diseases.
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